molecular formula C10H15NO B8491962 4-((Dimethylamino)methyl)-3-methylphenol

4-((Dimethylamino)methyl)-3-methylphenol

Cat. No.: B8491962
M. Wt: 165.23 g/mol
InChI Key: OMKLGZIYMFICMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((Dimethylamino)methyl)-3-methylphenol is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

4-[(dimethylamino)methyl]-3-methylphenol

InChI

InChI=1S/C10H15NO/c1-8-6-10(12)5-4-9(8)7-11(2)3/h4-6,12H,7H2,1-3H3

InChI Key

OMKLGZIYMFICMK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O)CN(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 4-hydroxy-2-methylbenzaldehyde (5.0 g, 37 mmol) and dimethylamine hydrochloride (12 g, 147 mmol) in DCM (200 mL), triethylamine (10 mL, 73 mmol) was added. Sodium triacetoxyborohydride (9.3 g, 44 mmol) was added in portions and the reaction mixture was stirred at rt over night. Water (20 mL) was added and the solution was concentrated by evaporation. THF (100 mL) and aqueous NaHCO3 (sat., 30 mL) was added and the two phases were separated. NaCl (3-4 g) was added to the aqueous phase and it was extracted twice with THF (50 mL). The combined solutions were evaporated. EtOAc (150 mL) was added to the residue and the two phases were separated. The organic phase was dried (Na2SO4) and evaporated to dryness. There was obtained 5.8 g (96%) of 20A as an oil. 1H NMR (600 MHz, DMSO-d6): δ 2.08 (s, 6H), 2.21 (s, 3H), 3.19 (s, 2H), 6.49 (d, 1H), 6.54 (s, 1H), 6.92 (d, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Yield
96%

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